molecular formula C9H6Cl2N2S2 B3103931 5-Chloro-3-{[(4-chlorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole CAS No. 1454-42-8

5-Chloro-3-{[(4-chlorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole

Cat. No.: B3103931
CAS No.: 1454-42-8
M. Wt: 277.2 g/mol
InChI Key: NWHCUMXYQNFYDN-UHFFFAOYSA-N
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Description

5-Chloro-3-{[(4-chlorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a chlorine atom at position 5 and a (4-chlorobenzyl)sulfanyl group at position 2. The 1,2,4-thiadiazole scaffold is known for its stability, aromaticity, and versatility in medicinal and agrochemical applications due to its electron-rich structure and ability to engage in diverse non-covalent interactions . This compound’s synthesis typically involves nucleophilic substitution or coupling reactions, as inferred from analogous methods in the literature .

Properties

IUPAC Name

5-chloro-3-[(4-chlorophenyl)methylsulfanyl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2S2/c10-7-3-1-6(2-4-7)5-14-9-12-8(11)15-13-9/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHCUMXYQNFYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NSC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-{[(4-chlorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole typically involves the reaction of 4-chlorobenzyl chloride with thiourea, followed by cyclization with phosphorus oxychloride. The reaction conditions often include heating under reflux and the use of solvents such as ethanol or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-{[(4-chlorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₆H₁₃ClN₄OS₂
  • Molecular Weight : 376.9 g/mol
  • IUPAC Name : 3-[(4-chlorophenyl)methylsulfanyl]-5-(pyridin-3-ylamino)-1,2-thiazole-4-carboxamide

The compound features a thiadiazole ring which is known for its diverse biological activities. The presence of the chlorophenyl group enhances its lipophilicity and potential interaction with biological targets.

Anticonvulsant Properties

Research has shown that derivatives of thiadiazole compounds exhibit anticonvulsant activity. For instance, a study synthesized various quinoline-incorporated thiadiazoles and tested their efficacy in animal models for seizure protection. Some derivatives demonstrated significant protection against seizures with lower neurotoxicity compared to existing anticonvulsants .

Antimicrobial Activity

Thiadiazole derivatives have been explored for their antimicrobial properties. The structural characteristics of 5-Chloro-3-{[(4-chlorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole suggest potential efficacy against various bacterial strains. Studies indicate that modifications in the thiadiazole structure can enhance antibacterial activity .

Anti-inflammatory Effects

Compounds containing the thiadiazole moiety have shown promise in reducing inflammation in various models. This property is crucial for developing treatments for diseases characterized by chronic inflammation .

Case Study 1: Anticonvulsant Activity

A series of synthesized thiadiazole derivatives were evaluated for their anticonvulsant effects in mice. Compounds with structural similarities to this compound showed protective effects against induced seizures at specific dosages while exhibiting minimal side effects .

Case Study 2: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various thiadiazoles, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, highlighting the potential use of these compounds as antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-Chloro-3-{[(4-chlorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins or enzymes in microorganisms. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Key Structural Differences References
5-Chloro-3-(4-fluorobenzyl)-1,2,4-thiadiazole 4-fluorobenzyl group at position 3 Fluorine substitution introduces stronger electron-withdrawing effects vs. chlorine.
5-Chloro-3-(methylsulfanyl)-1,2,4-thiadiazole Methylsulfanyl group at position 3 Smaller, non-aromatic substituent reduces steric bulk and π-π interactions.
5-Chloro-3-(methoxymethyl)-1,2,4-thiadiazole Methoxymethyl group at position 3 Oxygen in methoxy increases polarity, potentially altering solubility.
5-(3-Cyanophenyl)-3-(4-cyanophenyl)-1,2,4-thiadiazole (7b) Cyano groups at positions 3 and 5 Strong electron-withdrawing cyano groups enhance stability but reduce nucleophilicity.
5-Cyano-3-(2-methylindol-3-yl)-1,2,4-thiadiazole (4) Indole moiety at position 3 Bulky aromatic substituent increases steric hindrance, affecting binding affinity.

Physical and Chemical Properties

  • Methylsulfanyl-substituted analogs (e.g., 5-chloro-3-(methylsulfanyl)-1,2,4-thiadiazole) likely have lower melting points due to reduced molecular symmetry .
  • Solubility: The (4-chlorophenyl)methylsulfanyl group enhances lipophilicity compared to methoxymethyl or cyano-substituted analogs, which may improve membrane permeability .

Computational and QSAR Insights

  • QSAR Models : Derivatives of 1,2,4-thiadiazole-1,2,4-triazole show predictive anti-EGFR kinase activity, suggesting the target compound could be optimized for similar targets via substituent tuning .
  • Docking Studies : Bulky substituents (e.g., indole) reduce binding affinity in some cases, while electron-withdrawing groups (e.g., Cl, F) improve interactions with hydrophobic enzyme pockets .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-chloro-3-{[(4-chlorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole, and how can intermediates be optimized?

  • Methodology : The compound can be synthesized via cyclization of thioamide precursors using Lawesson’s reagent, followed by oxidative chlorination of intermediate sulfides. For example, benzyl sulfide intermediates derived from ethyl 2-oxoacetate derivatives can be converted into sulfonyl chlorides, which are then functionalized into target molecules . Optimization involves adjusting reaction temperatures (70–100°C) and solvent systems (e.g., DCM/THF) to improve yields.
  • Key Characterization : Confirm intermediate structures via 1^1H/13^13C NMR and IR spectroscopy. Final purity can be assessed using HPLC with a C18 column and acetonitrile/water mobile phase .

Q. How can spectroscopic techniques distinguish this compound from structurally similar thiadiazoles?

  • Approach :

  • NMR : The (4-chlorophenyl)methyl sulfanyl group produces distinct aromatic proton signals (δ 7.2–7.4 ppm) and a singlet for the methylene group (δ 4.3 ppm). Chlorine atoms induce deshielding in adjacent carbons, visible in 13^13C NMR .
  • Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]+^+ at m/z 331.93) and fragmentation patterns unique to the sulfanyl-thiadiazole core .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Case Analysis : Discrepancies in antitumor vs. antiparasitic activity (e.g., vs. 15) may arise from assay conditions (cell line specificity, concentration ranges) or substituent effects.
  • Resolution :

  • Perform dose-response assays (0.1–100 µM) across multiple cell lines (e.g., NCI-60 panel for cancer, Leishmania promastigotes for parasites) .
  • Use computational docking (AutoDock Vina) to compare binding affinities with targets like tubulin (antitumor) or trypanothione reductase (antiparasitic) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

  • SAR Insights :

  • Electron-Withdrawing Groups : The 5-chloro substituent on the thiadiazole ring enhances electrophilicity, improving interactions with cysteine residues in enzyme active sites .
  • Sulfanyl Linker : Replacing the benzyl group with cyclohexyl (as in ) alters lipophilicity (logP), impacting membrane permeability.
    • Design Workflow :

Synthesize analogs with varied aryl/alkyl sulfanyl groups.

Evaluate logP (via shake-flask method) and IC50_{50} values in bioassays.

Use QSAR models (e.g., CoMFA) to predict optimal substituents .

Q. What advanced synthetic techniques improve yield and scalability for this compound?

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 150°C) while maintaining >80% yield, as demonstrated for triazolo-thiadiazoles in .
  • Flow Chemistry : Continuous flow reactors (e.g., Uniqsis FlowSyn) enable precise control of exothermic chlorination steps, minimizing side products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-3-{[(4-chlorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole
Reactant of Route 2
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5-Chloro-3-{[(4-chlorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole

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